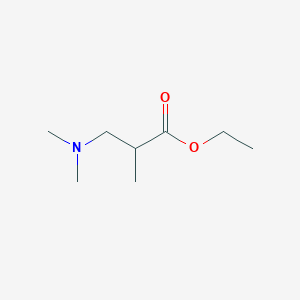

Ethyl 3-(Dimethylamino)-2-methylpropanoate

Description

Ethyl 3-(dimethylamino)-2-methylpropanoate is an α-substituted propanoate ester featuring a dimethylamino group at the β-position and a methyl group at the α-position. For example, ethyl esters with amino or dimethylamino substituents are often synthesized via condensation reactions involving glycine derivatives and acetal reagents like dimethylformamide diethyl acetal (DMFDEA) . Such reactions typically proceed under reflux conditions in solvents like acetonitrile, followed by crystallization .

Similar compounds, such as ethyl 4-(dimethylamino) benzoate, demonstrate high reactivity as co-initiators in resin systems, suggesting that the target compound may also serve in photoinitiation or crosslinking applications . Additionally, its structural analogs are precursors for nitrogenous heterocycles (e.g., pyridines, thiazoles), which are critical in drug design .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 3-(dimethylamino)-2-methylpropanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

RJIONTQFRDBJTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(Dimethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-methylpropanoate with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the dimethylamino group.

Another method involves the esterification of 3-(dimethylamino)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(Dimethylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(Dimethylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(Dimethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the dimethylamino group can participate in nucleophilic substitution reactions. These interactions can affect biological pathways and processes, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Ethyl 3-(dimethylamino)-2-methylpropanoate belongs to a broader class of substituted ethyl propanoates. Key structural analogs include:

Ethyl 2-methylpropanoate (Ethyl isobutyrate) Structure: Lacks the dimethylamino group but retains the methyl branch at the α-position. Properties: A volatile ester with fruity aroma notes, widely identified in fruits (e.g., Rosa roxburghii Tratt) and melons . Its high volatility contrasts sharply with the polar, non-volatile nature of dimethylamino-substituted analogs. Applications: Primarily used in flavor and fragrance industries.

Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide Structure: Features cyano and ethoxycarbonyl groups on the ethenyl side chain, alongside a diethylamino group. Properties: Exhibits isomerism (evidenced by dual $^1$H NMR signals) and serves as a versatile precursor for N-protected heterocycles (e.g., pyridopyrimidinones) . Applications: Key intermediate in synthesizing bioactive molecules for medicinal chemistry.

Ethyl 4-(dimethylamino) benzoate Structure: Aromatic benzoate ester with a para-dimethylamino group. Properties: Higher degree of conversion in resin systems compared to methacrylate-based amines, indicating superior reactivity in polymerization . Applications: Co-initiator in dental resins and adhesives.

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate Structure: Contains a trifluoromethyl group and an amino substituent.

Physicochemical Properties

Substituents critically influence physical properties:

- Volatility: Ethyl 2-methylpropanoate is highly volatile (ideal for aromas), while dimethylamino-substituted analogs are less volatile due to increased polarity.

- Reactivity: The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances electron donation, accelerating polymerization reactions compared to methacrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.